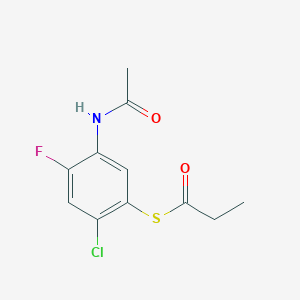
S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate: is an organic compound characterized by the presence of acetamido, chloro, and fluoro substituents on a phenyl ring, along with a propanethioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 5-amino-2-chloro-4-fluorophenyl with acetic anhydride to form the acetamido derivative. This intermediate is then subjected to a thiolation reaction with propanethiol under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate can undergo various chemical reactions, including:
Oxidation: The thioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of acetamido, chloro, and fluoro groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structural features could be relevant in the design of new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
2-Chloro-4-fluoroacetophenone: Shares the chloro and fluoro substituents but lacks the acetamido and thioate groups.
2-{[N-(2-Acetyl-5-chloro-4-fluorophenyl)glycyl]amino}benzoic acid: Contains similar acetamido and chloro-fluoro phenyl groups but differs in the overall structure.
Uniqueness: S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the thioate group, in particular, sets it apart from other similar compounds and may contribute to its specific reactivity and applications.
Properties
CAS No. |
110160-72-0 |
|---|---|
Molecular Formula |
C11H11ClFNO2S |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
S-(5-acetamido-2-chloro-4-fluorophenyl) propanethioate |
InChI |
InChI=1S/C11H11ClFNO2S/c1-3-11(16)17-10-5-9(14-6(2)15)8(13)4-7(10)12/h4-5H,3H2,1-2H3,(H,14,15) |
InChI Key |
QMGCECSATRKCGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)SC1=C(C=C(C(=C1)NC(=O)C)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















